S-Sydonic acid
Description
Contextualization within Benzoic Acid Derivatives and Bisabolane (B3257923) Sesquiterpenoids
S-Sydonic acid is chemically classified as both a benzoic acid derivative and a bisabolane sesquiterpenoid. ontosight.ainih.govfrontiersin.org The core of its structure is a benzoic acid molecule, which is a benzene (B151609) ring attached to a carboxyl group. ontosight.ai Specifically, it is a substituted benzoic acid, featuring a hydroxy group at the third carbon and a complex alkyl side chain at the fourth carbon of the benzene ring. ontosight.ai This side chain is a bisabolane-type sesquiterpenoid, a class of organic compounds derived from a 15-carbon precursor. nih.govfrontiersin.org The specific chemical name for S-Sydonic acid is 3-hydroxy-4-((1S)-1-hydroxy-1,5-dimethylhexyl)benzoic acid. ontosight.ai This dual classification highlights the biosynthetic complexity of the molecule, originating from different metabolic pathways.
Significance in Mycological Metabolomics Research
The study of S-Sydonic acid is particularly significant within the realm of mycological metabolomics, which focuses on the comprehensive analysis of small-molecule metabolites produced by fungi. Fungi, such as those from the genus Aspergillus, are known to produce a vast and diverse array of secondary metabolites, many of which have interesting biological activities. nih.govnih.govmdpi.com S-Sydonic acid is a prime example of such a metabolite, originally isolated from Aspergillus sydowii. nih.govtandfonline.com
The investigation of S-Sydonic acid and its derivatives contributes to our understanding of the metabolic capabilities of fungi, particularly those found in unique environments like marine ecosystems. nih.govmdpi.commdpi.com Marine-derived fungi are of particular interest as they often produce novel compounds with potential applications. nih.govmdpi.com The isolation and characterization of S-Sydonic acid from these organisms provide insights into fungal biodiversity and the specialized metabolic pathways that have evolved in these environments. nih.govmdpi.com
Overview of Research Trajectories Pertaining to S-Sydonic Acid
Research on S-Sydonic acid began with its initial isolation and structural elucidation. The compound was first reported as a metabolite of the fungus Aspergillus sydowi. tandfonline.com Early studies focused on determining its chemical structure, which was achieved through spectroscopic methods. tandfonline.com
Initially, S-Sydonic acid was isolated as a racemate, meaning it was a mixture of both (S) and (R) enantiomers with no net optical activity. nih.gov However, subsequent research led to the isolation of the optically active form, (+)-Sydonic acid, from the fungus Glonium sp. tandfonline.comtandfonline.com The absolute stereochemistry of this optically active form was determined to be (S). tandfonline.comtandfonline.com More recent investigations have also identified the (-)-enantiomer, or (-)-sydonic acid, from a marine-derived Aspergillus species, establishing its absolute configuration as (R). nih.gov
Further research has expanded to include the isolation and characterization of numerous derivatives of S-Sydonic acid from various fungal sources, particularly marine-derived strains of Aspergillus sydowii. frontiersin.orgnih.govmdpi.com These studies have revealed a family of related bisabolane sesquiterpenoids, showcasing the structural diversity that can arise from a common biosynthetic precursor. frontiersin.orgnih.gov Modern analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, have been instrumental in identifying these new compounds. researchgate.net
Chemical Properties of S-Sydonic Acid
| Property | Value |
| Chemical Formula | C₁₅H₂₂O₄ |
| IUPAC Name | 3-hydroxy-4-((1S)-1-hydroxy-1,5-dimethylhexyl)benzoic acid |
| Molecular Weight | 266.33 g/mol |
| Appearance | Needles (recrystallized from benzene) |
| Melting Point | 85-86 °C (optically active form) |
| Optical Rotation | [α]D +2.73 (c 2.30, MeOH) |
Structure
3D Structure
Properties
CAS No. |
1137089-32-7 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
InChI Key |
VZXPWVDKXCYHSI-HNNXBMFYSA-N |
SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Isomeric SMILES |
CC(C)CCC[C@@](C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Fungal Production Sources
The production of S-Sydonic acid is predominantly associated with specific fungal genera, with Aspergillus being a primary producer. However, other fungal genera have also been identified as sources of this compound.
The genus Aspergillus is a well-documented and significant source of S-Sydonic acid. Several species within this genus, often isolated from marine environments, have been shown to produce this sesquiterpenoid.
Aspergillus sydowii : This species is a prolific producer of S-Sydonic acid. researchgate.netmdpi.com Strains of A. sydowii have been isolated from various marine organisms, including a sea fan (Annella sp.) and the gorgonian coral Dichotella gemmacea. nih.govebi.ac.uksemanticscholar.orgmdpi.com A strain designated CUGB-F126, isolated from the Bohai Sea, has also been noted for its production of S-Sydonic acid derivatives. researchgate.net Terrestrial strains of A. sydowii have also been reported to produce sydonic acid, initially as a racemate. nih.govsemanticscholar.orgmdpi.comtandfonline.com
Aspergillus sp. : Various unidentified Aspergillus species are also known producers. For instance, an Aspergillus sp. isolated from a marine sponge yielded (-)-sydonic acid. frontiersin.org Another marine-derived Aspergillus sp., sourced from the gorgonian Dichotella gemmacea, was found to produce (+)-sydonic acid. nih.govsemanticscholar.orgmdpi.com Additionally, treatment of a gorgonian-derived Aspergillus sp. (XS-20090066) with a DNA methyltransferase inhibitor induced the production of (7S)-sydonic acid. mdpi.com
Aspergillus versicolor : A strain of A. versicolor (SD-330), isolated from deep-sea sediment, has been identified as a producer of derivatives of sydonic acid. frontiersin.org An endophytic strain of A. versicolor isolated from Piper aduncum has also been found to produce 3-hydroxy-4-(1-hydroxy-1,5-dimethyl-hexyl) benzoic acid, another name for sydonic acid. scielo.br
Aspergillus flavus : This species has also been reported as a source of sydonic acid derivatives. plazi.org
The following table summarizes the production of S-Sydonic acid and its derivatives by various Aspergillus species.
| Aspergillus Species | Compound(s) | Source of Fungus |
| A. sydowii | S-Sydonic acid, Sydonic acid (racemate), Sydowic acid | Marine (sea fan, gorgonian), Terrestrial researchgate.netmdpi.comnih.govebi.ac.uksemanticscholar.orgmdpi.comtandfonline.com |
| Aspergillus sp. | (-)-Sydonic acid, (+)-Sydonic acid, (7S)-Sydonic acid | Marine (sponge, gorgonian) nih.govsemanticscholar.orgmdpi.comfrontiersin.orgmdpi.com |
| A. versicolor | Sydonic acid derivatives | Marine (deep-sea sediment), Terrestrial (endophyte) frontiersin.orgscielo.br |
| A. flavus | Sydonic acid derivatives | Not specified plazi.org |
Beyond Aspergillus, other fungal genera have been identified as producers of S-Sydonic acid, expanding the known diversity of its sources.
Glonium sp. : Optically active (+)-sydonic acid was isolated from Glonium sp., an ascomycete found on beech wood in the Shirakami area. nih.govsemanticscholar.orgtandfonline.comresearchgate.net This was a significant finding as sydonic acid from Aspergillus sydowi was initially reported as a racemate. semanticscholar.orgtandfonline.com
Colletotrichum truncatum : An endophytic fungus, Colletotrichum truncatum, isolated from the roots of Gynura japonica, has been reported to produce sydonic acid for the first time. tandfonline.comtandfonline.comnih.gov Another species, Colletotrichum gloeosporioides, isolated from Artocarpus heterophyllus, also produces (S)-sydonic acid. figshare.comresearchgate.net
Penicillium sp. : Several species of Penicillium are known to produce S-Sydonic acid and its derivatives. Penicillium expansum endogenous to the mangrove plant Excoecaria agallocha produces derivatives of sydonic acid. frontiersin.org P. aculeatum (SD-321), derived from deep-sea sediment, also produces derivatives. naturalproducts.net Furthermore, P. chrysogenum (LD-201810), an endophyte from marine algae, and a deep-sea derived Penicillium sp. (MCCC 3A00126) have been shown to produce sydonic acid. frontiersin.orgresearchgate.netmdpi.com
Aspergillus Species as Primary Producers
Environmental and Host Associations
The fungi that produce S-Sydonic acid are found in a range of environments, with a significant number of producers being associated with marine ecosystems.
A substantial number of the fungal strains that produce S-Sydonic acid have been isolated from marine habitats, often in association with other organisms.
Sponges : An Aspergillus sp. that produces (-)-sydonic acid was sourced from a marine sponge. frontiersin.org
Soft Corals (Gorgonians) : Aspergillus sp. and Aspergillus sydowii have been frequently isolated from gorgonian corals, such as Dichotella gemmacea and other sea fans. researchgate.netnih.govebi.ac.uksemanticscholar.orgmdpi.com These fungi have been implicated in aspergillosis, a disease affecting sea fan corals. researchgate.net
Amphipods : Aspergillus sydowii (MBC15-11F) has been isolated from an amphipod, leading to the identification of new derivatives. uit.no
Algae : The fungus Penicillium chrysogenum LD-201810, a producer of sydonic acid, was found as an endophytic fungus in marine algae. frontiersin.orgmdpi.com
Marine Sediment : Deep-sea sediments have also yielded fungi that produce S-Sydonic acid and its derivatives, including Aspergillus versicolor SD-330 and Penicillium aculeatum SD-321. frontiersin.orgnaturalproducts.net
While marine environments are a rich source, terrestrial fungi also contribute to the production of S-Sydonic acid.
Soil : Early isolations of sydonic acid were from terrestrial strains of Aspergillus sydowi. mdpi.comtandfonline.com
Plant Endophytes : Fungi living within plant tissues, known as endophytes, are also producers. Colletotrichum truncatum was isolated from the roots of the terrestrial plant Gynura japonica. tandfonline.comnih.govfigshare.com Similarly, Penicillium expansum was found in the mangrove plant Excoecaria agallocha. frontiersin.org
The following table details the environmental and host associations of S-Sydonic acid-producing fungi.
| Fungal Genus | Species | Environment/Host |
| Aspergillus | A. sydowii, sp., versicolor | Marine (Sponge, Gorgonian, Sea Fan, Deep-sea sediment), Terrestrial researchgate.netnih.govebi.ac.uksemanticscholar.orgmdpi.comfrontiersin.org |
| Glonium | sp. | Terrestrial (Beech wood) semanticscholar.orgtandfonline.comresearchgate.net |
| Colletotrichum | truncatum, gloeosporioides | Terrestrial (Plant endophyte from Gynura japonica, Artocarpus heterophyllus) tandfonline.comtandfonline.comnih.govfigshare.comresearchgate.net |
| Penicillium | expansum, aculeatum, chrysogenum | Marine (Mangrove endophyte, Deep-sea sediment, Algal endophyte) frontiersin.orgnaturalproducts.netresearchgate.netmdpi.com |
Marine-Derived Fungi (e.g., associated with sponges, soft corals, amphipods)
Advanced Isolation Techniques
The isolation and purification of S-Sydonic acid from fungal cultures involve a series of chromatographic techniques. The process typically begins after a period of fungal cultivation, which can range from 7 to 28 days. tandfonline.com
The standard procedure involves the following steps:
Extraction : The fungal culture broth is first extracted with a solvent, most commonly ethyl acetate (B1210297), to obtain a crude extract. tandfonline.comtandfonline.com
Column Chromatography : The crude extract is then subjected to column chromatography for fractionation. Silica (B1680970) gel is a frequently used stationary phase, with a gradient elution system of solvents like n-hexane and ethyl acetate. tandfonline.comtandfonline.com
Further Purification : For higher purity, additional chromatographic steps are often employed. Techniques such as vacuum liquid chromatography and further column chromatography are utilized to purify the compound. tandfonline.comtandfonline.comnih.gov Recrystallization from a suitable solvent, such as benzene (B151609), can yield pure S-Sydonic acid. tandfonline.com
The structure of the isolated compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). tandfonline.comtandfonline.comnih.gov
Chromatographic Separations
The purification of S-Sydonic acid from crude extracts heavily relies on a series of chromatographic techniques. These methods separate the compound based on its physical and chemical properties, such as polarity and size.
A common initial step involves silica gel column chromatography . The crude extract, typically obtained through solvent extraction of the fungal culture with a solvent like ethyl acetate, is applied to a silica gel column. The column is then eluted with a gradient of solvents, often a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. S-Sydonic acid, being a moderately polar compound, is typically eluted from the column as the polarity of the solvent mixture is increased. The fractions are collected and monitored, often using thin-layer chromatography (TLC), to identify those containing the desired compound.
For further purification, Sephadex LH-20 column chromatography is frequently employed. This technique, a type of size-exclusion chromatography, separates molecules based on their size. It is particularly effective in removing high-molecular-weight impurities from the fractions obtained from the silica gel column.
High-Performance Liquid Chromatography (HPLC) is often the final step in the purification process to obtain highly pure S-Sydonic acid. nih.govscispace.com Reversed-phase HPLC (RP-HPLC) is commonly used, with columns such as ODS-A or C18. nih.govscispace.com A gradient elution system, for instance, with acetonitrile (B52724) and water (often containing a small amount of formic acid to improve peak shape), is used to achieve fine separation. nih.gov The compound is detected using a photodiode array (PDA) detector, and the fraction corresponding to the S-Sydonic acid peak is collected. nih.govscispace.com
Table 1: Chromatographic Methods for S-Sydonic Acid Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |
| Silica Gel Column Chromatography | Silica Gel | n-hexane/Ethyl Acetate gradient | Initial fractionation of crude extract |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | - | Removal of high-molecular-weight impurities |
| High-Performance Liquid Chromatography (HPLC) | ODS-A or C18 | Acetonitrile/Water with 0.1% Formic Acid gradient | Final purification to high purity |
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a powerful strategy used to isolate bioactive natural products, including S-Sydonic acid. This approach involves systematically testing the fractions obtained during the separation process for a specific biological activity. The fractions that show the desired activity are then subjected to further separation and purification.
This methodology has been instrumental in the isolation of S-Sydonic acid and related compounds from fungal extracts that exhibit interesting biological properties. For instance, the crude ethyl acetate extract of the marine-derived fungus Aspergillus sp. showed significant cytotoxicity against the A-549 human lung carcinoma cell line. nih.gov This initial observation prompted a bioassay-guided fractionation of the extract, which ultimately led to the isolation of S-Sydonic acid among other sesquiterpenoids. nih.gov
Similarly, extracts from the endophytic fungus Colletotrichum truncatum were fractionated based on their antioxidant and antibacterial activities, leading to the isolation of S-Sydonic acid as an active component. tandfonline.comtandfonline.com In another study, extracts from Aspergillus sydowii (MSX19583) displayed cytotoxic activity against MDA-MB-435 human melanoma cells, and subsequent chemical separation guided by this activity yielded S-Sydonic acid. nih.gov The investigation of a fungal strain, Aspergillus sydowii ZSDS1-F6, which showed antimicrobial activity, also resulted in the isolation of S-Sydonic acid, which was found to inhibit Enterococcus faecalis. mdpi.com
The process typically begins with the crude extract, which is partitioned and subjected to column chromatography. Each resulting fraction is then evaluated in the relevant bioassay (e.g., cytotoxicity assay, antimicrobial assay). The active fractions are selected for further chromatographic separation, and the process is repeated until a pure, active compound is isolated.
Table 2: Examples of Bioassay-Guided Isolation of S-Sydonic Acid
| Fungal Source | Initial Bioactivity Observed | Isolated Compound(s) | Reference |
| Aspergillus sp. (marine-derived) | Cytotoxicity against A-549 human lung carcinoma cells | (+)-Sydonic acid and other sesquiterpenoids | nih.gov |
| Aspergillus sydowii (MSX19583) | Cytotoxicity against MDA-MB-435 human melanoma cells | S-Sydonic acid, S-sydonol, and others | nih.gov |
| Aspergillus sydowii ZSDS1-F6 | Antimicrobial activity | Sydonic acid, Aspergillusene A | mdpi.com |
| Colletotrichum truncatum | Antioxidant and antibacterial activity | Sydonic acid | tandfonline.comtandfonline.com |
Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Structure Determination
A variety of spectroscopic methods have been instrumental in piecing together the molecular framework of S-Sydonic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of S-Sydonic acid. Analysis of both 1D (¹H and ¹³C) and 2D NMR spectra has provided a comprehensive picture of its atomic connectivity.
¹H-NMR spectra typically show signals for three aromatic protons in an ABX system, a hydroxyl proton, multiple methylene (B1212753) and methine protons in the aliphatic side chain, and several methyl groups. tandfonline.com For instance, a study reported a hydroxy proton at δH 9.97 ppm (1H, s), three aromatic protons at δH 7.46 ppm (H-4), 7.41 ppm (H-2), and 7.28 ppm (H-5), three methylene protons between δH 1.14–1.98 ppm (H-8, H-9, and H-10), a methine proton at δH 1.50 ppm (H-11), and three methyl protons at 1.68 ppm (3H, H-14) and 0.82 ppm (6H, H-12 and H-13). tandfonline.com
¹³C-NMR data complements the proton data, revealing the carbon skeleton. Studies have identified signals corresponding to a benzene (B151609) ring, a carboxyl group, and various aliphatic carbons. tandfonline.com
2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in establishing the connectivity between different parts of the molecule. tandfonline.comsci-hub.se These experiments have confirmed the positions of the carboxyl, hydroxyl, and aliphatic groups on the benzene ring. tandfonline.com The correlation of ¹H and ¹³C signals allows for the unambiguous assignment of the complete planar structure. researchgate.netmdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for S-Sydonic Acid
| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |
|---|---|---|
| 2 | 7.41 (d, J=1.2) | 146.1 |
| 3 | - | 171.2 |
| 4 | 7.46 (dd, J=7.8, 1.2) | 116.0 |
| 5 | 7.28 (d, J=7.8) | - |
| 6 | - | - |
| 7 | - | 79.3 |
| 8 | 1.77 (m) | 41.3 |
| 9 | 1.12, 1.26 (m) | 24.6 |
| 10 | 1.12 (m) | 41.3 |
| 11 | 1.47 (m) | 51.8 |
| 12 | 0.81 (d) | 22.5 |
| 13 | 0.81 (d) | 22.5 |
| 14 | 1.55 (s) | 21.7 |
| 15 | 4.69 (s) | - |
Data compiled from multiple sources. tandfonline.comresearchgate.netnih.govnih.gov Note that specific chemical shifts may vary slightly depending on the solvent and instrument used.
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), has been employed to determine the precise molecular formula of S-Sydonic acid. researchgate.netnih.gov This technique provides a highly accurate mass measurement, which allows for the deduction of the elemental composition. The molecular formula for S-Sydonic acid has been consistently identified as C₁₅H₂₂O₄. nih.govontosight.ai For example, HREIMS data has shown a molecular ion [M]•+ at m/z 266.1512, which corresponds to the calculated value of 266.1513 for C₁₅H₂₂O₄. nih.gov
Infrared (IR) spectroscopy has been used to identify the functional groups present in the S-Sydonic acid molecule. tandfonline.comtandfonline.com The IR spectrum typically exhibits characteristic absorption bands for a hydroxyl group (around 3400-3444 cm⁻¹), aliphatic C-H bonds (around 2852-2955 cm⁻¹), a conjugated carbonyl group of the carboxylic acid (around 1666-1670 cm⁻¹), and C-O stretching (around 1217-1325 cm⁻¹). tandfonline.comnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring. The UV spectrum of S-Sydonic acid in methanol (B129727) typically shows absorption maxima around 206 nm, 253 nm, and 304 nm. nih.gov
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
Absolute Configuration Assignment
Determining the absolute stereochemistry of the chiral centers in S-Sydonic acid is a critical aspect of its characterization.
Initially, sydonic acid isolated from Aspergillus sydowi was reported to have an optical rotation value of zero, suggesting it was a racemic mixture. tandfonline.com However, later studies on sydonic acid isolated from Glonium sp. revealed it to be optically active. tandfonline.com The specific rotation value was reported as [α]D²⁰ +2.73 (c 2.30, MeOH). tandfonline.com Another study on (-)-sydonic acid reported a value of [α]D²⁵ -2.0 (c 1.03, CHCl₃). mdpi.comnih.gov These differing optical rotation values indicate the existence of both enantiomers in nature.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, has been a powerful tool in establishing the absolute configuration of the chiral center at the C7 position. tandfonline.comlibretexts.org By converting (+)-sydonic acid to (+)-sydonol and comparing its CD spectrum with that of a related compound with a known stereochemistry, (+)-curcutetraol, the absolute configuration of (+)-sydonic acid was determined to be (S). tandfonline.comexlibrisgroup.comoup.comtandfonline.com The similarity in the CD curves of the derivative and the reference compound provided strong evidence for the assigned stereochemistry. tandfonline.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive analytical technique that provides the precise three-dimensional structure of a molecule, revealing atomic coordinates, bond lengths, and bond angles. ceitec.czrigaku.com In this method, a single crystal of the compound is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is determined. rigaku.comumass.edu
In the course of studying optically active S-Sydonic acid isolated from the fungus Glonium sp., researchers obtained the compound as fine needles. oup.com However, these crystals were found to be unsuitable for a conclusive single-crystal X-ray diffraction analysis, preventing the direct determination of its absolute stereochemistry through this method. oup.com
While data for S-Sydonic acid itself is not available due to these technical challenges, the structures of closely related derivatives have been successfully elucidated using this technique. For instance, the structure of (+)-methyl sydowate, a phenolic bisabolane-type sesquiterpenoid, was confirmed by single-crystal X-ray data, providing valuable structural information for this class of compounds. researchgate.net
Table 1: Illustrative Crystallographic Data for a Sydonic Acid Derivative (Note: Data shown is for (+)-methyl sydowate, as single-crystal X-ray analysis was not successful for S-Sydonic acid itself)
| Parameter | Value |
| Compound | (+)-Methyl Sydowate researchgate.net |
| Molecular Formula | C₁₆H₂₄O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1234(12) |
| b (Å) | 13.456(3) |
| c (Å) | 19.567(4) |
| Volume (ų) | 1612.1(6) |
| Z (molecules/unit cell) | 4 |
This table provides an example of crystallographic data obtained for a related compound, illustrating the type of information generated from a single-crystal X-ray analysis.
Analysis of Enantiomeric and Diastereomeric Forms
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org Sydonic acid has a single chiral center at the C7 position, allowing for the existence of two enantiomers: (S)-Sydonic acid and (R)-Sydonic acid.
Initial isolation of sydonic acid from the fungus Aspergillus sydowi yielded a product that was optically inactive, indicating it was a racemic mixture (a 50:50 mixture of the S and R enantiomers). oup.com This was supported by a reported optical rotation value of zero and a high melting point. oup.com
The first isolation of an optically active form of sydonic acid was from a culture broth of Glonium sp. nih.govoup.comtandfonline.com This compound, designated (+)-sydonic acid, exhibited a positive optical rotation. oup.com Since X-ray analysis was not feasible, its absolute stereochemistry was established as (S) through chemical correlation. oup.comnih.gov The method involved converting the natural product into (+)-sydonol and comparing its circular dichroism (CD) spectrum with that of (S)-(+)-curcutetraol, a compound of known absolute configuration. oup.comnih.gov
Modern analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are now commonly employed for the separation and analysis of enantiomers of related compounds. frontiersin.orgnih.gov This technique allows for the resolution of racemic mixtures into their individual enantiomers, which can then be characterized by methods like electronic circular dichroism (ECD) spectroscopy compared against theoretical calculations (TD-DFT) to assign the absolute configuration. frontiersin.orgresearchgate.net The synthesis of both enantiomers of the related compound sydowic acid has also been demonstrated, providing another route to obtaining stereochemically pure samples for analysis. researchgate.net
Table 2: Comparison of Properties of Racemic and (S)-Sydonic Acid
| Property | Racemic Sydonic Acid (Aspergillus sydowi) | (+)-(S)-Sydonic Acid (Glonium sp.) |
| Optical Rotation [α]D | 0° (c 1.0, MeOH) oup.com | +2.73° (c 2.30, MeOH) oup.com |
| Melting Point | 158–159 °C oup.com | 85–86 °C oup.com |
| Source | Aspergillus sydowi oup.com | Glonium sp. oup.comnih.gov |
| Stereochemistry | Racemate (mixture of S and R) oup.com | (S) configuration nih.gov |
Biosynthesis and Biotransformation Pathways
Proposed Biosynthetic Origins
The molecular architecture of S-Sydonic acid, a phenolic bisabolane (B3257923) sesquiterpenoid, points towards a mixed biosynthetic origin. encyclopedia.pubmdpi.com These compounds are a relatively rare class of terpenes characterized by a p-alkylated benzene (B151609) ring linked to side chains. encyclopedia.pubmdpi.com The structural diversity within this class arises from various enzymatic modifications such as cyclization, oxidation, and reduction. encyclopedia.pubmdpi.com
The biosynthesis of S-Sydonic acid is believed to originate from both the polyketide and terpenoid pathways. While the core structure is a sesquiterpenoid, derived from the mevalonic acid pathway, the aromatic portion suggests the involvement of polyketide synthases. acs.orgmdpi.com Specifically, the biosynthesis is postulated to involve farnesyl diphosphate (B83284) (FPP) as a key terpenoid precursor. encyclopedia.pubacs.org
The conversion of the initial precursors into S-Sydonic acid involves a series of enzymatic reactions. A key enzyme, a sesquiterpene synthase (STS) designated as SydA, has been identified and characterized. acs.org SydA catalyzes the cyclization of FPP to form a novel bisabolene-type sesquiterpene intermediate. acs.org This intermediate then undergoes further modifications by other enzymes, including oxidoreductases (SydB, SydD, and SydF), to yield S-Sydonic acid and the related compound sydonol. acs.org The process involves a unique saturation of the C-10/C-11 bond, distinguishing it from the biosynthesis of other known bisabolenes. acs.org
Polyketide and Terpenoid Precursors
Genetic Basis of S-Sydonic Acid Biosynthesis
The production of S-Sydonic acid is encoded by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). The discovery and analysis of this BGC have provided significant insights into the molecular machinery behind the synthesis of this compound.
Identification of Biosynthetic Gene Clusters (BGCs)
The biosynthetic gene cluster responsible for S-Sydonic acid production, referred to as the syd cluster, has been identified in fungi such as Aspergillus puulaauensis and Aspergillus sydowii. acs.org This cluster contains the genes encoding the necessary enzymes for the entire biosynthetic pathway, including the sesquiterpene synthase SydA and the modifying redox enzymes. acs.org The heterologous expression of the syd BGC in a host organism, Aspergillus nidulans, confirmed its role in the production of S-Sydonic acid and sydonol. acs.org The core enzyme of this BGC is a terpene cyclase. cityu.edu.hk The presence of such BGCs is a common feature for the production of many microbial secondary metabolites. nih.govfrontiersin.orgnih.gov
Transcriptional Regulation of BGCs
The expression of the syd BGC, like many other secondary metabolite BGCs, is tightly regulated at the transcriptional level. frontiersin.org Fungal secondary metabolite gene clusters are often located near the telomeric regions of chromosomes, and their expression is influenced by epigenetic modifications of histones. nih.gov These regulatory mechanisms ensure that the production of secondary metabolites like S-Sydonic acid occurs under specific physiological conditions or in response to environmental cues. Factors such as nutrient availability and developmental stage can influence the activity of transcription factors that control the expression of the BGC. frontiersin.org
Modulation of S-Sydonic Acid Production via Epigenetic Strategies
Researchers have explored epigenetic modification as a strategy to activate silent or poorly expressed BGCs and thereby increase the production of valuable secondary metabolites. mdpi.com This approach involves the use of small molecules that alter the epigenetic landscape of the fungus.
Influence of Histone Deacetylase (HDAC) Inhibitors
Histone Deacetylase (HDAC) inhibitors are a class of epigenetic modifiers that interfere with the removal of acetyl groups from histones, a process that typically leads to a more open chromatin structure and enhanced gene transcription. jelsciences.comnih.gov This mechanism has been successfully applied to induce the production of secondary metabolites in fungi. mdpi.com
Suberoylanilide hydroxamic acid (SAHA), a well-known HDAC inhibitor, has been shown to significantly impact the metabolic profile of Aspergillus sydowii. researchgate.netjelsciences.com In one study, the addition of SAHA to the culture broth of A. sydowii induced the production of a variety of active compounds, including (S)-sydonic acid. researchgate.net Another investigation using SAHA on Aspergillus sydowii DL1045 noted that a concentration of 250 µM prompted the most significant changes in the metabolite spectrum. nih.gov However, the addition of SAHA was also observed to inhibit mycelial growth and spore germination, indicating that while it can activate secondary metabolite production, it may also slow the growth of the fungus. nih.gov The use of HDAC inhibitors like SAHA represents a chemical genetics approach to unlock cryptic metabolic pathways in fungi. researchgate.netjelsciences.com
Detailed findings on the effects of HDAC inhibitors on Aspergillus species are presented below:
| Fungal Species | HDAC Inhibitor | Observed Outcome | Reference |
| Aspergillus sydowii | SAHA | Induced production of (S)-sydonic acid and other active compounds. | researchgate.net |
| Aspergillus sydowii DL1045 | SAHA (250 µM) | Caused pronounced alterations in the metabolite profile; inhibited mycelial growth. | nih.gov |
| Aspergillus versicolor | SAHA (100 µM) | Displayed remarkable chemical diversity of secondary metabolites compared to control. | frontiersin.org |
| Penicillium mallochii | SAHA | Induced production of Isochromophilone XIV and Isochromophilone XV. | jelsciences.com |
Effects of DNA Methyltransferase (DNMT) Inhibitors
DNA methyltransferase (DNMT) inhibitors are another class of epigenetic modifiers that function by preventing the methylation of DNA. mdpi.comjelsciences.com DNA methylation is typically associated with gene silencing, and its inhibition can therefore lead to the activation of previously silent biosynthetic gene clusters. researchgate.netjelsciences.com
The DNMT inhibitor 5-azacytidine (B1684299) has proven effective in inducing the production of bisabolane-type sesquiterpenoids, including S-sydonic acid, from Aspergillus species. researchgate.netjelsciences.com When 5-azacytidine was added to a culture of the marine sediment-derived fungus Aspergillus sydowii, it resulted in the isolation of several new and known bisabolane sesquiterpenoids. researchgate.net Among the known compounds identified was (S)-(+)-sydonic acid. researchgate.netjelsciences.com It is hypothesized that 5-azacytidine defeats DNA methyltransferase, thereby activating the genes responsible for expressing these sesquiterpenoids. jelsciences.com This epigenetic manipulation strategy has been used to significantly increase the chemical diversity of secondary metabolites produced by fungi. frontiersin.org
Research findings on the induction of S-Sydonic acid and related compounds using DNMT inhibitors are summarized in the table below:
| Fungal Species | DNMT Inhibitor | Induced Compounds | Reference |
| Aspergillus sp. XS-20090066 | 5-azacytidine | (S)-(+)-sydonic acid, (R)-(–)-hydroxy sydonic acid, (7S,11S)-(+)-12-hydroxy sydonic acid, (S)-(+)-11-dehydro sydonic acid, (S)-(–)-sydowic acid | jelsciences.com |
| Aspergillus sydowii (marine-derived) | 5-azacytidine | (7S,11S)-(+)-12-hydroxysydonic acid, (7S)-(+)-7-O-methylsydonol, 7-deoxy-7,14-didehydrosydonol | researchgate.net |
Induced Biosynthesis through Microbial Co-culture
Mimicking the natural microbial environment through co-cultivation is a powerful strategy to activate silent biosynthetic gene clusters and discover novel secondary metabolites. nih.govfrontiersin.orgnih.govresearchgate.net The interaction between different microbial species can trigger defense mechanisms, leading to the production of compounds not seen in monocultures. researchgate.net
The co-culture of Aspergillus sydowii with the bacterium Bacillus subtilis has been shown to induce significant changes in the metabolite profile of the fungus. nih.govresearchgate.net This interspecies interaction led to the biosynthesis of 25 metabolites that were not detected in the individual cultures. researchgate.net Studies have demonstrated that secondary metabolites from A. sydowii can act as an inducer, prompting B. subtilis to produce benzoic acid. This benzoic acid is then taken up and converted by A. sydowii into other derivatives, a process involving the upregulation of enzymes like hydrolase, hydroxylase, and acyltransferase during the co-culture. nih.gov While these specific studies focused on novel benzoic acid derivatives, they illustrate a key principle: microbial crosstalk can serve as a potent stimulus for activating latent biosynthetic pathways in A. sydowii, the known producer of S-sydonic acid. semanticscholar.orgnih.gov This approach provides a basis for understanding how microbial interactions can be leveraged to produce a wider array of natural products. nih.gov
Biotransformation Processes Involving S-Sydonic Acid Analogues
Aspergillus sydowii not only synthesizes a range of secondary metabolites but also possesses the enzymatic machinery to perform biotransformations on various chemical structures. mdpi.com This capability extends to the modification of its own metabolites and related analogues.
The biotransformation of S-sydonic acid and the production of its analogues are evident from the variety of related structures isolated from Aspergillus cultures. For instance, sydonol, a compound closely related to sydonic acid, can be produced via the methylation and subsequent reduction of authentic sydonic acid. tandfonline.com Other naturally occurring analogues that represent biotransformations include (S)-(+)-11-dehydrosydonic acid, which features an unsaturation, and (7S,11S)-(+)-12-acetoxysydonic acid, which is an acetylated derivative. mdpi.com Furthermore, hydroxylated versions such as (7S,11S)-(+)-12-hydroxysydonic acid have also been identified, particularly from cultures stimulated with epigenetic modifiers. researchgate.net
The fungus can also biotransform exogenous compounds. In cultures of A. sydowii DL1045 treated with the HDAC inhibitor SAHA, five different biotransformed derivatives of SAHA itself were identified, demonstrating the fungus's capacity to modify complex molecules. nih.gov The whole-cell biocatalysis potential of A. sydowii is significant, with its enzymes capable of catalyzing reactions such as carbonyl ketone reduction and sulfide (B99878) oxidation. mdpi.com
Derivatives, Analogues, and Chemical Modifications
Naturally Occurring S-Sydonic Acid Derivatives
Fungi, particularly species of Aspergillus, are prolific producers of S-Sydonic acid and its derivatives. nih.govebi.ac.ukmdpi.com These natural modifications often involve hydroxylation, epoxidation, methylation, dehydration, and conjugation, resulting in a rich tapestry of related compounds.
Hydroxylation is a common modification of the S-Sydonic acid skeleton. One of the earliest discovered derivatives was hydroxysydonic acid, isolated from Aspergillus sydowi. nih.govtandfonline.com Further research has identified more specifically hydroxylated analogues, such as (7S,11S)-(+)-12-hydroxysydonic acid, which has been isolated from various fungal sources, including Aspergillus sydowii and Penicillium citrinum. plazi.orgresearchgate.netnih.gov Another example is (7S)-(-)-10-hydroxysydonic acid, which was found in a deep-sea sediment-derived fungus, P. aculeatum SD-321. frontiersin.orgnih.gov The introduction of hydroxyl groups at different positions on the molecule contributes to the structural diversity of these natural products.
Epoxidation represents another significant natural modification. For instance, (7R,10S)-7,10-epoxysydonic acid and (7S,10S)-7,10-epoxysydonic acid are a pair of isomers featuring an epoxide ring between carbons 7 and 10. frontiersin.orgnih.govfrontiersin.org Similarly, (7R,11S)-7,12-epoxysydonic acid and (7S,11S)-7,12-epoxysydonic acid possess an epoxide linking carbons 7 and 12. frontiersin.orgnih.govfrontiersin.org These epoxidized derivatives have been isolated from the mangrove-derived endophytic fungus Aspergillus sp. xy02. frontiersin.orgfrontiersin.org
A selection of hydroxylated and epoxidized analogues is presented in the table below.
| Compound Name | Source Organism | Reference |
| Hydroxysydonic acid | Aspergillus sydowi | nih.govtandfonline.com |
| (7S,11S)-(+)-12-Hydroxysydonic acid | Aspergillus sydowii, Penicillium citrinum | plazi.orgresearchgate.netnih.gov |
| (7S)-(-)-10-Hydroxysydonic acid | P. aculeatum SD-321 | frontiersin.orgnih.gov |
| (7R,10S)-7,10-Epoxysydonic acid | Aspergillus sp. xy02 | frontiersin.orgnih.govfrontiersin.org |
| (7S,10S)-7,10-Epoxysydonic acid | Aspergillus sp. xy02 | frontiersin.orgnih.govfrontiersin.org |
| (7R,11S)-7,12-Epoxysydonic acid | Aspergillus sp. xy02 | frontiersin.orgnih.govfrontiersin.org |
| (7S,11S)-7,12-Epoxysydonic acid | Aspergillus sp. xy02 | frontiersin.orgnih.govfrontiersin.org |
Methylation is another biosynthetic modification observed in S-Sydonic acid derivatives. An example is (+)-(7S)-7-O-methylsydonic acid, which was isolated from the sea fan-derived fungus Aspergillus sydowii PSU-F154. ebi.ac.uk This compound features a methyl ether at the C-7 position.
Dehydration reactions also contribute to the diversity of naturally occurring analogues. (S)-(+)-11-dehydrosydonic acid is a derivative that contains a double bond between carbons 11 and 12, and it has been isolated from the marine fungus Penicillium expansum 091006. frontiersin.orgnih.gov Other dehydrated analogues, such as 7-deoxy-7,14-didehydrosydonic acid and 7-deoxy-7,8-didehydrosydonic acid, have been obtained from a marine-derived Aspergillus sp. nih.govfrontiersin.org It is worth noting that some dehydrated analogues can also be formed as artifacts during the isolation process under mild acidic conditions. acs.org
The following table summarizes these methylated and dehydrated derivatives.
| Compound Name | Modification | Source Organism | Reference |
| (+)-(7S)-7-O-Methylsydonic acid | Methylation | Aspergillus sydowii PSU-F154 | ebi.ac.uk |
| (S)-(+)-11-Dehydrosydonic acid | Dehydration | Penicillium expansum 091006 | frontiersin.orgnih.gov |
| 7-Deoxy-7,14-didehydrosydonic acid | Dehydration | Aspergillus sp. | nih.govfrontiersin.org |
| 7-Deoxy-7,8-didehydrosydonic acid | Dehydration | Aspergillus sp. | nih.govfrontiersin.org |
Conjugation with amino acids represents a less common but notable modification of S-Sydonic acid. A prime example is methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate, a sydonic acid derivative featuring a glycinate (B8599266) moiety. researchgate.net This compound was isolated from a marine-derived Aspergillus sydowii strain CUGB-F126. researchgate.net This type of conjugation highlights the metabolic versatility of the producing organisms and introduces peptidic character to the sesquiterpenoid core.
Methylated and Dehydrated Analogues (e.g., 7-O-methylsydonol, 11-dehydrosydonic acid)
Synthetic Approaches and Chemical Derivatization
The synthesis of S-Sydonic acid and its derivatives is a significant area of research, enabling access to enantiomerically pure forms and the creation of novel analogues for further study.
The total synthesis of the naturally occurring enantiomeric forms of bisabolane (B3257923) sesquiterpenes, including (+)-sydonic acid, has been achieved with high enantiomeric purity starting from geraniol. researchgate.net One successful strategy involved an asymmetric synthesis utilizing a chiral aminal, which allowed for the construction of the key chiral tertiary benzylic alcohol moiety. researchgate.net These synthetic efforts have been crucial in confirming the absolute configurations of these natural products. researchgate.nettandfonline.com
Semi-synthetic approaches often start with a readily available natural product, which is then chemically modified to generate a range of analogues. For instance, the reduction of optically active sydonic acid with lithium aluminum hydride (LiAlH4) readily yields (+)-sydonol. tandfonline.com This transformation provides a straightforward route to another bioactive bisabolane sesquiterpenoid. Such semi-synthetic pathways are valuable for creating libraries of related compounds to explore structure-activity relationships. The generation of analogous scaffolds allows for the systematic investigation of how different functional groups and structural features influence the properties of the parent molecule.
Mechanistic Insights into Biological Activities
Antimicrobial Activities
S-Sydonic acid has demonstrated the ability to inhibit the growth of various microbial pathogens.
Modulation of Bacterial Growth
S-Sydonic acid has been shown to possess antibacterial properties against a range of bacteria. tandfonline.comnih.gov Studies have reported its activity against both Gram-positive and Gram-negative bacteria. For instance, isolated S-Sydonic acid exhibited inhibitory zones of 8–14 mm against tested bacterial strains at a 5% concentration. tandfonline.com
Research on (-)-Sydonic acid, a stereoisomer, revealed its efficacy against several pathogenic bacteria, including Escherichia coli, Micrococcus tetragenus, Bacillus subtilis, and Sarcina lutea. nih.gov The minimum inhibitory concentrations (MICs) for (-)-Sydonic acid were determined to be 5 μM for E. coli, 20 μM for M. tetragenus, 2.5 μM for B. subtilis, and 2.5 μM for S. lutea. nih.gov Furthermore, it showed activity against the marine bacteria Vibrio parahaemolyticus (MIC of 10 μM) and Vibrio anguillarum (MIC of 5 μM). nih.gov Another study found that S-Sydonic acid can inhibit the growth of Enterococcus faecalis with a MIC value of 18.8 μM. mdpi.com
The antibacterial activity of S-Sydonic acid and its derivatives has been highlighted in several studies. For example, (7R)-hydroxysydonic acid and (7S)-sydonic acid displayed a broad spectrum of activity against bacteria such as Staphylococcus aureus, Bacillus cereus, and Kocuria rhizophila. mdpi.com
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| (-)-Sydonic acid | Escherichia coli | 5 μM | nih.gov |
| (-)-Sydonic acid | Micrococcus tetragenus | 20 μM | nih.gov |
| (-)-Sydonic acid | Bacillus subtilis | 2.5 μM | nih.gov |
| (-)-Sydonic acid | Sarcina lutea | 2.5 μM | nih.gov |
| (-)-Sydonic acid | Vibrio parahaemolyticus | 10 μM | nih.gov |
| (-)-Sydonic acid | Vibrio anguillarum | 5 μM | nih.gov |
| Sydonic acid | Enterococcus faecalis | 18.8 μM | mdpi.com |
Investigation of Antifungal Effects
In addition to its antibacterial properties, S-Sydonic acid has been investigated for its potential to inhibit fungal growth. One study reported that (+)-sydonol, a related compound, exhibited antifungal activity against Cochliobolus lunata. nih.gov Another study mentioned that S-Sydonic acid isolated from the endophytic fungus Aspergillus sparsus showed inhibitory effects on the seedlings of Amaranthus retroflexus L., suggesting potential herbicidal applications. researchgate.net
Proposed Molecular Mechanisms of Antimicrobial Action
The precise molecular mechanisms underlying the antimicrobial action of S-Sydonic acid are still under investigation. However, some studies provide insights into its potential modes of action. The structural features of S-Sydonic acid, particularly the presence of a carboxyl group, are believed to be important for its biological activity. nih.gov It has been suggested that the C-4 carboxyl group of (-)-sydonic acid is crucial for its antibacterial effects. nih.gov The ability of S-Sydonic acid and its derivatives to inhibit a broad spectrum of bacteria suggests that they may target fundamental cellular processes common to these microorganisms. mdpi.com
Anti-inflammatory Pathways
S-Sydonic acid and related compounds have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory enzymes and modulation of signaling pathways.
Enzyme Inhibitory Interactions (e.g., Cyclooxygenase, Secretory Phospholipase A2)
S-Sydonic acid and its derivatives have been found to inhibit enzymes that play a critical role in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. plazi.orgbiomedpharmajournal.org While direct studies on S-Sydonic acid's inhibition of COX are limited, research on related fatty acids provides a basis for its potential mechanism. For instance, Sciadonic acid has been shown to reduce the production of prostaglandin (B15479496) E2 (PGE2) by decreasing the expression of COX-2. nih.gov This suggests that S-Sydonic acid might exert its anti-inflammatory effects through a similar pathway.
Secretory Phospholipase A2 (sPLA2) Inhibition: Secretory phospholipase A2 (sPLA2) is another crucial enzyme in the inflammatory process. nih.govmdpi.com It catalyzes the release of arachidonic acid from cell membranes, which is a precursor for various pro-inflammatory molecules. nih.govmdpi.com Studies on extracts containing terpenoids, a class of compounds to which S-Sydonic acid belongs, have shown inhibitory activity against sPLA2. innovareacademics.in The inhibition of sPLA2 by compounds like S-Sydonic acid could block the inflammatory cascade at an early stage, preventing the production of a wide range of inflammatory mediators. nih.gov Docking studies on other compounds have shown that they can bind to the active site of sPLA2, specifically interacting with residues like His48 and Asp49, thereby inhibiting its enzymatic activity. nih.gov
| Enzyme | Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Decreased expression | Reduction in prostaglandin synthesis | nih.gov |
| Secretory Phospholipase A2 (sPLA2) | Inhibition of activity | Blocks release of arachidonic acid | nih.govinnovareacademics.in |
Enzyme Inhibitory Activities
Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases (PTPs) are a group of signaling enzymes that play a crucial role in regulating a variety of cellular processes, making them significant targets for therapeutic research. researchgate.net While various metabolites from fungi have been investigated for PTP inhibitory activity, direct and conclusive evidence regarding the specific inhibitory action of S-Sydonic acid on PTPs is not extensively documented in current scientific literature.
Research into fungi of the genus Aspergillus, a known producer of sydonic acid, has revealed inhibitory activity against PTPs from other compounds isolated from these species. For instance, a study on Aspergillus sydowii led to the identification of a novel compound, sydowimide A, which demonstrated inhibitory effects on Src homology region 2 domain-containing phosphatase-1 (SHP1), T-cell protein tyrosine phosphatase (TCPTP), and leukocyte common antigen (CD45). mdpi.com In the same study, other metabolites like diorcinol, aspergillusene A, and lecanorin showed potent activity against SHP1 and PTP1B. mdpi.com Another investigation of an Aspergillus sydowii strain isolated from deep Mediterranean sediment identified Asperentin B as a strong inhibitor of PTP1B, with an IC₅₀ value of 2 μM. nih.gov
These findings indicate that metabolites from Aspergillus species are a promising source of PTP inhibitors. However, they also highlight molecular specificity, as structurally similar compounds can have different activities; for example, asperentin did not show any PTP1B inhibition in the aforementioned study. nih.gov Currently, there is a lack of specific research data confirming that S-Sydonic acid itself is an inhibitor of protein tyrosine phosphatases.
Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary strategy for treating the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com
In the context of S-Sydonic acid, its potential as an AChE inhibitor has been examined. A study investigating the biological activities of several bisabolane-type sesquiterpenoids isolated from a marine-derived fungus, Aspergillus sp., included (-)-sydonic acid in its panel of tested compounds. nih.gov The research evaluated the acetylcholinesterase inhibitory activity of these metabolites; however, the results indicated that none of the tested compounds, including (-)-sydonic acid, exhibited any significant inhibitory activity against the enzyme. nih.gov
While other compounds from different Aspergillus species, such as expansol F and cordyol C, have been reported to show moderate AChE inhibitory activity, the available evidence specifically for S-Sydonic acid suggests it is not an effective inhibitor of this enzyme. nih.govresearchgate.net
Herbicidal Properties and Relevant Mechanisms of Action
S-Sydonic acid, a secondary metabolite isolated from fungi such as Aspergillus sparsus, has demonstrated notable herbicidal properties against various weed species. mdpi.comnih.gov Research has focused on its effects on seed germination and seedling growth, identifying it as a potential natural herbicide. mdpi.com
Studies have shown that sydonic acid exhibits significant inhibitory effects on both monocotyledonous and dicotyledonous weeds. In laboratory bioassays, sydonic acid (referred to as compound 6 in the study) isolated from Aspergillus sparsus NBERC_28952 was tested against Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). mdpi.comnih.gov It displayed moderate inhibitory activity against the root and shoot growth of E. crusgalli. mdpi.com Its effect was particularly pronounced against A. retroflexus, where it caused an obvious inhibitory effect on seedlings, achieving an inhibition rate of 78.34% at a concentration of 200 μg/mL. mdpi.comnih.gov This level of inhibition was comparable to that of the synthetic herbicide 2,4-D under the same conditions. mdpi.com
The precise molecular mechanism underlying the herbicidal action of S-Sydonic acid has not yet been fully elucidated in the available literature. researchgate.net However, it is known that many natural phytotoxins from microbes disrupt essential biochemical and metabolic pathways in plants, such as cell wall biosynthesis or fatty acid synthesis, leading to growth inhibition and mortality. researchgate.netresearchgate.net The significant inhibition of radicle and germ elongation suggests that S-Sydonic acid may interfere with critical early-stage developmental processes in susceptible plants. mdpi.commdpi.com
The table below summarizes the reported herbicidal activity of Sydonic acid against different weed species.
Structure Activity Relationship Sar Studies
Influence of Stereochemistry on Biological Efficacy
The stereochemistry of sydonic acid and its derivatives plays a pivotal role in their biological activity. Sydonic acid possesses a chiral center at the C7 position, leading to the existence of (S) and (R) enantiomers, which have been shown to exhibit different biological properties.
Initially, sydonic acid isolated from the fungus Aspergillus sydowi was reported as a racemate, showing no optical rotation. tandfonline.comnih.gov However, subsequent research led to the isolation of an optically active form, (+)-sydonic acid, from Glonium sp., which was determined to have an (S)-configuration at the C7 position. tandfonline.com Conversely, (-)-sydonic acid, the enantiomer with an (R)-configuration, has also been isolated from a marine-derived Aspergillus sp. nih.gov This discovery highlighted that fungi from different environments might produce distinct stereoisomers. nih.gov
The biological significance of this stereoisomerism is evident in their differing activities. For instance, studies on various bisabolane-type sesquiterpenoids have shown that compounds with specific stereochemical configurations exhibit selective antibacterial and antifouling activities. nih.gov The absolute configuration of (-)-sydonic acid was established as R by comparing its opposite optical rotation value to that of (+)-sydonic acid. nih.gov
Further complexity arises with the introduction of additional chiral centers in sydonic acid derivatives. For example, diastereomers such as (7R,10S)-7,10-epoxysydonic acid and (7S,10S)-7,10-epoxysydonic acid have been isolated, each representing a pair of isomers of the 7,10-epoxide of sydonic acid. frontiersin.org Similarly, (7R,11S)-7,12-epoxysydonic acid and (7S,11S)-7,12-epoxysydonic acid have also been identified. frontiersin.org The distinct spatial arrangement of atoms in these stereoisomers inevitably leads to differential interactions with biological targets, thereby influencing their efficacy.
Table 1: Stereoisomers of Sydonic Acid and Their Origins This table is interactive. You can sort and filter the data.
| Compound Name | Optical Rotation | Absolute Configuration | Source Organism |
|---|---|---|---|
| Sydonic acid | Racemic (zero) | Racemic | Aspergillus sydowi tandfonline.comnih.gov |
| (+)-Sydonic acid | +2.73° | (S) | Glonium sp. tandfonline.com |
| (-)-Sydonic acid | -2.0° | (R) | Aspergillus sp. nih.gov |
Elucidation of Active Pharmacophores through Functional Group Modifications
Modifying the functional groups on the sydonic acid scaffold has been a key strategy to identify the active pharmacophores—the essential molecular features responsible for biological activity. These modifications have revealed the importance of the carboxylic acid, hydroxyl groups, and the alkyl side chain. mdpi.com
The structural variability of bisabolanes like sydonic acid often results from oxidation, reduction, or cyclization at different positions of the alkyl chain, leading to a wide array of functionalities including alcohols, lactones, and double bonds. mdpi.comsemanticscholar.org These variations significantly impact bioactivity. semanticscholar.org
Key findings from functional group modification studies include:
Double Bonds: The presence of a double bond at the Δ7,8 position in sydowic acid derivatives was found to enhance the inhibition of nitric oxide (NO) secretion, suggesting a role in anti-inflammatory activity. frontiersin.orgsemanticscholar.org
Hydroxyl and Carboxyl Groups: The free hydroxyl group on the phenyl ring and the carboxylic acid group are considered important for activity. mdpi.com Modifications at these sites, such as the introduction of a glycinate (B8599266) moiety to the carboxyl group, have been explored. mdpi.comvliz.be The conversion of the carboxylic acid to its methyl ester, as in the case of converting hydroxysydonic acid to its methylated analog, provides another avenue for SAR studies. mdpi.com
Alkyl Side Chain Modifications: Modifications on the side chain, such as hydroxylation to form 12-hydroxysydonic acid or further oxidation, alter the compound's polarity and interaction with targets. mdpi-res.commdpi.com For example, the acetylation of the 12-hydroxy group in (7S,11S)-(+)-12-hydroxysydonic acid creates derivatives with potentially different activities. frontiersin.org The presence of a methylsulfinyl group in some derivatives was shown to enhance cytotoxicity. frontiersin.org
Table 2: Biological Activity of Sydonic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| Sydonic acid | Parent Compound | Antibacterial, Antioxidant, Herbicidal | mdpi.comtandfonline.comsemanticscholar.org |
| (S)-(+)-Sydonic acid | Stereoisomer | Inhibition of superoxide (B77818) anion | mdpi-res.com |
| (7S,11S)-(+)-12-Hydroxysydonic acid | Hydroxylation of side chain | Inhibition of superoxide anion | mdpi-res.com |
| Sydowic acid derivative | Δ7,8 double bond | Enhanced inhibition of NO secretion | semanticscholar.org |
| Sulfurate Bisabolane (B3257923) derivative | Methylsulfinyl group | Enhanced cytotoxicity | frontiersin.org |
| Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate | Glycinate moiety at carboxyl group | - | mdpi.comvliz.be |
Computational Approaches in SAR Elucidation
Computational methods, particularly molecular docking simulations, have become invaluable tools for elucidating the SAR of S-sydonic acid and its analogs. These techniques provide insights into the binding modes and interactions of these compounds with their biological targets at a molecular level.
Molecular docking studies have been performed to understand the interaction of (S)-(+)-sydonic acid with protein targets. mdpi-res.com For example, docking simulations using Autodock software have visualized the binding mode of the compound within the active sites of enzymes, identifying key interactions such as hydrogen bonds. mdpi-res.com
In other studies, molecular docking was employed to investigate the acetylcholinesterase (AChE) inhibitory activity of sydonic acid derivatives. researchgate.net These simulations suggested that a polychiral bisabolane derivative could bind to the active site residue TYR121 of AChE through hydrogen bonds. frontiersin.org Docking analyses of other derivatives against AChE (PDB ID: 4EY7) also showed favorable binding scores, helping to rationalize their observed inhibitory activities. researchgate.net
Furthermore, computational approaches have been used to assign the absolute configuration of scarce natural products. uit.no By using methods like the self-consistent charge tight-binding model (GFN2-xTB) and comparing calculated and experimental circular dichroism (CD) spectra, the stereochemistry of complex molecules can be determined, which is crucial for SAR. mdpi.comuit.no In silico molecular docking has also been applied to screen for potential activity, such as the docking of identified compounds from Aspergillus fumigatus against heme oxygenase to predict antioxidant potential. mdpi.com
These computational insights complement experimental data, providing a more detailed understanding of the structural requirements for the biological activity of S-sydonic acid and guiding the design of new, more potent derivatives.
Advanced Research Methodologies and Analytical Techniques
Integrated Metabolomics for Complex Mixture Analysis
The analysis of S-Sydonic acid within complex biological matrices, such as fungal cultures, necessitates a comprehensive approach. Integrated metabolomics, which combines advanced analytical technologies with powerful data analysis tools, has become instrumental in this field. nih.gov
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of these metabolomic workflows. nih.govrsc.org This technique allows for the sensitive detection and accurate mass measurement of S-Sydonic acid and its derivatives, even at low concentrations. nih.gov For instance, UPLC-ESI-TOF MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry) has been utilized to acquire precise mass data, facilitating the identification of compounds within complex mixtures. nih.gov
The vast datasets generated by these analyses are processed using specialized software and platforms. Tools such as XCMS, MS-DIAL, and MS-FINDER aid in data deconvolution, peak alignment, and preliminary structural annotation. nih.govnih.gov Furthermore, web-based platforms like the Global Natural Product Social Molecular Network (GNPS) enable the comparison of experimental MS/MS fragmentation spectra with extensive databases, facilitating the identification of known compounds and the characterization of novel analogues. nih.govnih.gov This integrated approach was successfully used to analyze the metabolite profile of an Aspergillus sydowii and Bacillus subtilis co-culture, leading to the identification of several secondary metabolites, including S-Sydonic acid. nih.gov
Statistical analysis methods, including Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to discern significant differences in metabolite profiles between different experimental conditions. nih.govrsc.org This allows researchers to identify which metabolites, including S-Sydonic acid, are upregulated or newly produced under specific stimuli, such as co-culturing or epigenetic modification. nih.govmdpi.com
Table 1: Key Metabolomics Tools and Their Applications in S-Sydonic Acid Research
| Tool/Platform | Function | Application Example |
|---|---|---|
| LC-MS | Separates and detects compounds based on chromatography and mass-to-charge ratio. | Identification of S-Sydonic acid in fungal extracts. rsc.orgnih.gov |
| HRMS | Provides high-resolution mass data for accurate formula determination. | Distinguishing between isomers and closely related S-Sydonic acid analogues. nih.gov |
| GNPS | Molecular networking based on MS/MS fragmentation patterns. | Dereplication and identification of known and novel sesquiterpenoids in Aspergillus species. nih.govnih.gov |
| XCMS | Compares LC-MS data to find statistically significant differences. | Analyzing changes in S-Sydonic acid production under different culture conditions. nih.gov |
| MetaboAnalyst | Statistical, functional, and pathway analysis of metabolomics data. | Identifying metabolic pathways affected by the production of S-Sydonic acid. nih.govrsc.org |
Genome Mining and Biosynthetic Pathway Elucidation
The production of S-Sydonic acid is governed by a specific set of genes organized in a biosynthetic gene cluster (BGC). acs.orgnih.gov Genome mining techniques are pivotal in identifying and characterizing these BGCs within the fungal genome. nih.gov
Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan the genomes of S-Sydonic acid-producing fungi, such as Aspergillus species, to predict the locations of secondary metabolite BGCs. nih.gov By analyzing the genes within the predicted cluster, researchers can hypothesize the biosynthetic pathway of S-Sydonic acid. acs.org
The proposed biosynthetic pathway for sydonol, a closely related compound, suggests that it originates from farnesyl pyrophosphate (FPP). acs.orgplazi.org A key enzyme, a bisabolene (B7822174) synthase, catalyzes the initial cyclization of FPP. acs.org Subsequent tailoring enzymes, such as oxidoreductases and hydroxylases, are believed to modify the bisabolene scaffold to produce S-Sydonic acid and its various analogues. acs.org
Heterologous expression of the identified BGC in a model host organism, like Aspergillus nidulans, is a powerful technique to confirm the function of the gene cluster and its final products. acs.org This involves transferring the entire BGC from the native producer to the host and then analyzing the metabolites produced by the engineered host. This approach has been successfully used to identify the gene cluster responsible for sydonol biosynthesis. acs.org Furthermore, targeted gene knockout experiments within the native producer can be performed to validate the function of individual genes in the S-Sydonic acid pathway.
Epigenetic modification is another strategy employed to activate silent or lowly expressed BGCs. jelsciences.commdpi.com The use of DNA methyltransferase inhibitors, such as 5-azacytidine (B1684299), has been shown to induce the production of various bisabolane-type sesquiterpenoids, including S-Sydonic acid, in Aspergillus species. jelsciences.commdpi.com This suggests that the genes for S-Sydonic acid biosynthesis may be under epigenetic control.
Advanced Spectroscopic Analysis for Novel Analogues
The identification and structural elucidation of novel analogues of S-Sydonic acid rely heavily on advanced spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is essential for determining the precise chemical structure and stereochemistry of these compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular formula, which is a critical piece of information for structural elucidation. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also offer valuable clues about the structure of the molecule. nih.gov
Circular Dichroism (CD) spectroscopy is particularly important for determining the absolute stereochemistry of chiral molecules like S-Sydonic acid. tandfonline.com The experimentally obtained CD spectrum is often compared with theoretically calculated spectra or with the spectra of known related compounds to assign the correct stereoisomer. nih.govtandfonline.com For example, the absolute stereochemistry of optically active S-Sydonic acid was established as (S) by comparing its CD spectrum with that of (+)-curcutetraol after conversion to (+)-sydonol. tandfonline.com
The integration of these spectroscopic methods allows for the unambiguous characterization of new S-Sydonic acid derivatives. For instance, a novel derivative, Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate, was isolated from a marine-derived Aspergillus sydowii and its structure was determined using a combination of HRESIMS, 1D, and 2D NMR techniques. researchgate.net
Table 2: Spectroscopic Data for S-Sydonic Acid
| Technique | Observation | Reference |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, and a complex alkyl chain. | tandfonline.com |
| ¹³C NMR | Resonances for a carboxylic acid, aromatic carbons, and aliphatic carbons. | tandfonline.com |
| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl, carbonyl, and aromatic functional groups. | tandfonline.com |
| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula C₁₅H₂₂O₄. nih.gov | nih.gov |
| Circular Dichroism | Used to determine the (S)-configuration. | tandfonline.com |
In Silico Modeling for Predicting Molecular Interactions
In silico modeling provides a computational lens to explore the potential interactions of S-Sydonic acid with biological macromolecules. nih.gov Molecular docking is a key technique used to predict the binding mode and affinity of a small molecule, like S-Sydonic acid, to the active site of a target protein. nih.gov
These computational studies can help to identify potential protein targets for S-Sydonic acid and to understand the structural basis of its biological activity. ontosight.ai For example, in silico studies have been used to assess the inhibitory potential of related fungal metabolites against specific enzymes by calculating docking scores and binding free energies. researchgate.net
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the S-Sydonic acid-protein complex over time. nih.gov This can reveal important information about the stability of the binding and the conformational changes that may occur upon ligand binding. researchgate.net
While in silico methods are powerful for generating hypotheses, their predictions must be validated through experimental assays. However, they play a crucial role in prioritizing compounds for further biological testing and in guiding the design of new analogues with improved activity.
Conclusions and Future Research Trajectories
Current Understanding and Identified Gaps in S-Sydonic Acid Research
S-Sydonic acid, a bisabolane-type sesquiterpenoid, is a secondary metabolite primarily produced by various species of the fungus Aspergillus, particularly Aspergillus sydowii. nih.govnih.govnih.gov Structurally, it is a benzoic acid derivative with a hydroxyl group and a complex alkyl side chain. ontosight.ai While research has established its presence in both terrestrial and marine-derived fungal strains, there are notable gaps in our comprehensive understanding of this compound. nih.govnih.gov
Current knowledge highlights its co-occurrence with other related metabolites like sydonol and hydroxysydonic acid. acs.orgnih.gov Studies have touched upon its potential biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. ontosight.aimdpi.commdpi.com For instance, S-Sydonic acid has demonstrated inhibitory effects on superoxide (B77818) anion generation and has shown selective antibacterial activity against various strains. nih.govmdpi.com It has also been identified as a potential herbicidal agent, showing inhibitory effects on certain plant seedlings. mdpi.com
However, a significant gap exists in the detailed elucidation of its pharmacological profile and specific mechanisms of action. ontosight.ai While its anti-inflammatory potential is noted, the precise molecular targets and pathways through which it exerts these effects remain largely unexplored. nih.govmdpi-res.com Furthermore, the full spectrum of its biological activities is yet to be comprehensively investigated. The biosynthesis of S-Sydonic acid has been linked to a specific gene cluster (syd), but a detailed understanding of the enzymatic steps and regulatory networks is still in its early stages. acs.org Research into the ecological role of S-Sydonic acid for the producing fungus is also limited.
| Research Area | Current Understanding | Identified Gaps |
| Source | Primarily isolated from Aspergillus sydowii and other Aspergillus species from both marine and terrestrial environments. nih.govnih.govnih.gov | Comprehensive screening of other fungal genera for S-Sydonic acid production is lacking. |
| Biosynthesis | The syd gene cluster is responsible for the biosynthesis of sydonol, a precursor to S-Sydonic acid. acs.org | Detailed enzymatic mechanisms and regulatory controls of the biosynthetic pathway are not fully understood. |
| Biological Activity | Shows anti-inflammatory, antimicrobial, and herbicidal activities. nih.govmdpi.commdpi.com | The specific molecular targets and mechanisms of action for its various bioactivities are largely unknown. A full toxicological profile is needed. ontosight.ai |
| Chemical Diversity | Several derivatives and analogues have been isolated. mdpi.comresearchgate.netfrontiersin.org | The full natural chemical space of S-Sydonic acid analogues remains to be explored. |
Potential for S-Sydonic Acid in Agrochemistry and Biotechnological Applications
The documented herbicidal activity of S-Sydonic acid presents a promising avenue for its application in agrochemistry. mdpi.com Its inhibitory effects on the seedlings of weeds like Amaranthus retroflexus suggest its potential as a natural herbicide. mdpi.com The development of natural product-based herbicides is of significant interest due to concerns over the environmental impact and increasing resistance associated with synthetic herbicides. Further research is warranted to evaluate its efficacy against a broader range of weed species, its mode of action, and its environmental fate and toxicology to determine its viability as a commercial agrochemical.
In biotechnology, Aspergillus sydowii, the primary producer of S-Sydonic acid, is recognized for its capacity to produce a variety of industrially significant enzymes, including lipases, amylases, and cellulases. nih.govresearchgate.netresearchgate.net There is potential to explore the regulation of S-Sydonic acid biosynthesis in tandem with the production of these enzymes in fermentation processes. Understanding the metabolic interplay could lead to integrated biorefinery approaches where both high-value chemicals and enzymes are co-produced.
| Application Area | Observed Potential | Required Research |
| Agrochemistry | Herbicidal activity against specific weed species. mdpi.com | Broad-spectrum efficacy testing, mode of action studies, environmental impact assessment. |
| Biotechnology | Produced by fungi that also generate industrially valuable enzymes. nih.govresearchgate.netresearchgate.net | Investigation of co-production strategies and metabolic engineering to enhance yields of both S-Sydonic acid and enzymes. |
| Antimicrobial Agent | Antifungal activity against phytopathogenic fungi like Fusarium oxysporum and Alternaria alternata. nih.govmdpi.com | In-planta testing to confirm efficacy, formulation development for practical application. |
| Nematicidal Agent | Activity against the root-knot nematode Meloidogyne incongnita. nih.gov | Field trials to assess performance under agricultural conditions, investigation of the mechanism of nematicidal action. |
Directions for Advanced Biosynthetic Engineering and Pathway Refactoring
Recent advances have identified the biosynthetic gene cluster (syd) responsible for producing the precursors to S-Sydonic acid. acs.org This discovery opens the door for advanced biosynthetic engineering and pathway refactoring to enhance the production of S-Sydonic acid and to generate novel, structurally diverse analogues.
Future research should focus on:
Heterologous Expression: The successful expression of the syd gene cluster in a host organism like Aspergillus nidulans provides a platform for further engineering. acs.org This approach can overcome the limitations of working with the native producer, which may be slow-growing or difficult to manipulate genetically.
Enzyme Characterization: A detailed biochemical characterization of the enzymes within the syd cluster, such as the bisabolene (B7822174) synthase SydA and the subsequent modifying enzymes (SydB, SydD, SydF), is crucial. acs.org Understanding their substrate specificity and catalytic mechanisms will enable rational engineering.
Promoter Engineering and Regulatory Gene Manipulation: The expression of biosynthetic gene clusters is often tightly regulated and may be silent under standard laboratory conditions. nih.gov Employing strong, inducible promoters or manipulating transcriptional regulators can significantly boost the production of S-Sydonic acid.
Precursor Engineering: Modifying the upstream metabolic pathways to increase the supply of the primary precursor, farnesyl pyrophosphate (FPP), could also lead to higher titers of S-Sydonic acid. acs.org
Combinatorial Biosynthesis: By introducing genes from other biosynthetic pathways, it may be possible to create novel hybrid compounds with potentially enhanced or new biological activities. Pathway refactoring could allow for the production of previously uncharacterized sesquiterpenoids. researchgate.net
Exploration of Underexplored Fungal Sources and Extreme Habitats for Novel Analogues
While Aspergillus sydowii is a known producer of S-Sydonic acid, the vast diversity of the fungal kingdom, particularly from underexplored and extreme environments, represents a largely untapped resource for discovering novel analogues. nih.govnih.gov Marine-derived fungi, in particular, have been shown to produce a rich array of structurally unique secondary metabolites, including various bisabolane (B3257923) sesquiterpenoids. nih.govnih.govfrontiersin.org
Future exploration efforts should target:
Marine Environments: Fungi isolated from marine organisms such as sponges, corals, and algae, as well as from deep-sea sediments, are promising sources. nih.govfrontiersin.orgfrontiersin.org These fungi have adapted to unique environmental pressures, which may have driven the evolution of novel biosynthetic pathways.
Extreme Habitats: Halophilic (salt-loving) fungi like A. sydowii found in environments with high salt concentrations, as well as fungi from other extreme locations (e.g., polar regions, deserts, hydrothermal vents), should be investigated. nih.gov The unique stressors in these habitats can trigger the production of specialized metabolites.
Endophytic Fungi: Fungi that live within the tissues of plants without causing disease are another promising source of bioactive compounds. researchgate.net The complex interactions between endophytic fungi and their host plants can lead to the production of a diverse range of secondary metabolites.
Co-culture Techniques: Mimicking natural microbial interactions by co-cultivating different microorganisms can activate silent biosynthetic gene clusters, leading to the production of novel compounds that are not observed in single cultures. nih.govresearchgate.net
Integration of Multi-Omics Technologies for Comprehensive Biological System Analysis
A holistic understanding of S-Sydonic acid, from its biosynthesis to its biological effects, can be achieved through the integration of various "omics" technologies. A multi-omics approach will provide a systems-level view of the biological processes involved.
Key technologies and their applications include:
Genomics: Whole-genome sequencing of producing organisms like Aspergillus sydowii allows for the identification of biosynthetic gene clusters and the prediction of secondary metabolite potential. nih.gov Comparative genomics can reveal the evolutionary relationships of these pathways across different fungal species.
Transcriptomics (RNA-Seq): This technology can be used to study gene expression patterns under different conditions, helping to identify the regulatory elements that control the S-Sydonic acid biosynthetic pathway. It can also shed light on the transcriptional response of target organisms when exposed to the compound.
Proteomics: By analyzing the entire protein complement, researchers can identify the enzymes involved in the biosynthesis of S-Sydonic acid and understand how their expression and activity are regulated.
Metabolomics: This provides a snapshot of the complete set of metabolites in a biological sample. It is a powerful tool for discovering novel analogues of S-Sydonic acid and for understanding the metabolic response of organisms to the compound. nih.govresearchgate.net Integrated metabolomics approaches have already been used to analyze the changes in the metabolite profile of A. sydowii in co-culture. nih.gov
In-silico Analysis: Computational tools can be used to predict the toxicity, pharmacokinetic properties, and potential biological targets of S-Sydonic acid and its analogues, helping to guide further experimental work. nih.govturkjps.orguit.no
By integrating data from these different omics levels, a more complete and dynamic picture of S-Sydonic acid's biology will emerge, accelerating its potential development for various applications.
Q & A
Q. What are the optimal conditions for synthesizing S-Sydonic acid, and how can researchers validate purity and yield?
- Methodological Answer : To optimize synthesis, systematically vary reaction parameters (temperature, catalyst concentration, solvent polarity) and monitor yield via gravimetric analysis. Validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Ensure reproducibility by documenting reaction kinetics and solvent effects. For validation, cross-reference spectral data (e.g., NMR, IR) with published benchmarks and report deviations ≥2% as potential impurities .
Q. Which spectroscopic techniques are most reliable for characterizing S-Sydonic acid’s structural and functional properties?
- Methodological Answer : Combine / NMR to map carbon-hydrogen frameworks, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfonic acid moieties). Use X-ray crystallography for absolute stereochemical confirmation. For quantitative analysis, integrate UV-Vis spectroscopy with calibration curves. Cross-validate results against computational simulations (e.g., DFT calculations) to resolve ambiguities .
Q. How should researchers design experiments to assess S-Sydonic acid’s reactivity in aqueous vs. non-polar environments?
- Methodological Answer : Conduct kinetic studies under controlled pH and solvent conditions. Use stopped-flow techniques for rapid reaction monitoring. Compare activation energies (Arrhenius plots) and solvent polarity indices (e.g., Kamlet-Taft parameters) to quantify environmental effects. Include negative controls (e.g., inert solvents) to isolate solvent-specific reactivity .
Advanced Research Questions
Q. How can contradictions in reported data on S-Sydonic acid’s thermodynamic stability be resolved?
- Methodological Answer : Perform meta-analysis of published thermodynamic datasets (e.g., ΔG, ΔH) to identify outliers. Replicate disputed experiments under standardized conditions (e.g., IUPAC guidelines). Apply statistical tools (e.g., Grubbs’ test) to detect systematic errors. Investigate solvent purity, calibration drift, or instrument sensitivity as confounding factors. Publish raw data with uncertainty margins to facilitate cross-study comparisons .
Q. What strategies are effective for integrating S-Sydonic acid into multi-step catalytic cycles while minimizing side reactions?
- Methodological Answer : Use mechanistic probes (e.g., isotopic labeling, kinetic isotope effects) to trace reaction pathways. Employ in-situ spectroscopic monitoring (e.g., Raman, ESI-MS) to detect intermediates. Optimize catalyst loading via design of experiments (DoE) to balance turnover frequency and selectivity. Compare performance against analogous acids (e.g., TsOH) to benchmark efficiency .
Q. How can computational models improve predictions of S-Sydonic acid’s behavior in complex biological systems?
- Methodological Answer : Develop hybrid QM/MM (quantum mechanics/molecular mechanics) models to simulate acid-base equilibria in biomimetic environments. Validate predictions with experimental partition coefficients (logP) and pKa shifts. Use molecular docking to predict binding affinities with proteins, and validate via surface plasmon resonance (SPR) assays. Disclose force field parameters and convergence criteria to ensure reproducibility .
Q. What experimental and theoretical approaches address discrepancies in S-Sydonic acid’s reported solubility profiles?
- Methodological Answer : Conduct phase-solubility studies using the shake-flask method across a range of temperatures and solvent mixtures. Correlate results with Hansen solubility parameters and COSMO-RS simulations. Publish detailed protocols for solvent preparation (e.g., degassing, hygroscopicity controls) to mitigate variability. Perform interlaboratory studies to establish consensus data .
Methodological Frameworks for Academic Rigor
Q. How should researchers structure literature reviews to identify gaps in S-Sydonic acid applications?
- Methodological Answer : Adopt PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010), screen databases (SciFinder, Reaxys), and categorize findings by application (e.g., catalysis, medicinal chemistry). Use citationchaining to trace seminal work. Highlight contradictions in methodologies or unreproduced claims as research opportunities .
Q. What protocols ensure ethical data presentation when publishing conflicting results on S-Sydonic acid’s bioactivity?
- Methodological Answer : Disclose all raw data, including failed experiments, in supplementary materials. Use CONSORT-style flow diagrams to document attrition rates in biological assays. Apply Bonferroni correction for multiple comparisons to reduce false positives. Annotate figures with error bars and confidence intervals, and avoid selective reporting of favorable data .
Tables for Comparative Analysis
Table 1 : Key Spectral Benchmarks for S-Sydonic Acid
| Technique | Expected Signal (ppm/cm) | Common Artifacts | Validation Criteria |
|---|---|---|---|
| NMR | 2.1–2.3 (s, 3H, SOH) | Solvent residues (DMSO) | Match ≤0.05 ppm shift vs. literature |
| FTIR | 1040–1060 (S=O stretch) | Moisture absorption | Baseline correction + deconvolution |
Table 2 : Common Pitfalls in S-Sydonic Acid Synthesis
| Issue | Root Cause | Mitigation Strategy |
|---|---|---|
| Low yield | Incomplete sulfonation | Optimize HSO stoichiometry (1.2–1.5 eq) |
| Impurity peaks | Oxidative degradation | Use N atmosphere + low-temperature quenching |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
